molecular formula C16H20BrClN2O B3102203 (R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride) CAS No. 1415566-35-6

(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)

Cat. No. B3102203
CAS RN: 1415566-35-6
M. Wt: 371.7 g/mol
InChI Key: NJSUDUZJHBGXOS-PFEQFJNWSA-N
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Description

(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride) is a useful research compound. Its molecular formula is C16H20BrClN2O and its molecular weight is 371.7 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride) is 370.04475 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Compound Formation

  • Synthesis of Complex Compounds : The compound has been studied in reactions leading to the formation of various complex molecules. For example, Aghazadeh et al. (2011) explored the reaction of a related compound, (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole, with pentane-2,4-dione, leading to the synthesis of novel compounds with potential medicinal applications (Aghazadeh et al., 2011).
  • Development of New Derivatives : Novel derivatives of similar compounds have been synthesized for potential biological applications, as demonstrated by Mogulaiah et al. (2018) (Mogulaiah et al., 2018).

Biological and Pharmaceutical Research

  • Antimicrobial and Antifungal Activities : Several studies have focused on the antimicrobial and antifungal properties of derivatives of this compound. For example, research on novel 1H-indole derivatives has shown significant antimicrobial activity, suggesting potential for the development of new antibiotics or antifungal agents (Letters in Applied NanoBioScience, 2020).
  • Antibacterial Properties : Murugesan and Selvam (2021) synthesized novel derivatives, including 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone, and found pronounced antibacterial activity (Murugesan & Selvam, 2021).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : In the field of material science, derivatives of this compound have been explored as corrosion inhibitors. Jawad et al. (2020) demonstrated that a derivative acted as an effective inhibitor for mild steel in corrosive environments (Jawad et al., 2020).

Structural and Conformational Studies

  • Molecular Structure Analysis : The compound and its derivatives have been subjects in structural and conformational studies. Meneghetti et al. (2007) investigated the molecular structures of similar compounds to understand their interaction at neuronal acetylcholine receptors (Meneghetti et al., 2007).

properties

IUPAC Name

1-[5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O.ClH/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19;/h5-6,9-10,14H,3-4,7-8H2,1-2H3;1H/t14-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSUDUZJHBGXOS-PFEQFJNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C[C@H]3CCCN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)

CAS RN

1415566-35-6
Record name Ethanone, 1-[5-bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indol-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415566-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)
Reactant of Route 2
Reactant of Route 2
(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)
Reactant of Route 3
(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)
Reactant of Route 4
(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)
Reactant of Route 5
(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)
Reactant of Route 6
(R)-1-(5-broMo-3-((1-Methylpyrrolidin-2-yl)Methyl)-1H-indol-1-yl)ethanone (Hydrochloride)

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